Cas no 307496-22-6 (3-Buten-2-one-1,1,1,3,4-d5,4-(phenyl-d5)- (9CI))

3-Buten-2-one-1,1,1,3,4-d5,4-(phenyl-d5)- (9CI) is a deuterated analog of 3-buten-2-one, featuring selective isotopic labeling at multiple positions, including the phenyl ring and methylene groups. This compound is primarily utilized in advanced research applications, such as mechanistic studies, metabolic tracing, and NMR spectroscopy, where deuterium incorporation enhances signal resolution and reduces interference. The high isotopic purity and structural specificity make it valuable for investigating reaction pathways, kinetic isotope effects, and molecular interactions. Its stable isotopic labeling ensures minimal metabolic interference in biological studies, providing precise analytical data. This product is suited for specialized chemical and pharmaceutical research requiring controlled isotopic environments.
3-Buten-2-one-1,1,1,3,4-d5,4-(phenyl-d5)- (9CI) structure
307496-22-6 structure
Product Name:3-Buten-2-one-1,1,1,3,4-d5,4-(phenyl-d5)- (9CI)
CAS No:307496-22-6
MF:C10H10O
MW:156.247419834137
CID:300369
PubChem ID:16213774
Update Time:2025-06-14

3-Buten-2-one-1,1,1,3,4-d5,4-(phenyl-d5)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-one-1,1,1,3,4-d5,4-(phenyl-d5)- (9CI)
    • J-018098
    • trans-4-Phenyl-3-buten-2-one-d10, 97 atom % D
    • 307496-22-6
    • SCHEMBL1331196
    • DTXSID40584112
    • (3E)-4-(~2~H_5_)Phenyl(~2~H_5_)but-3-en-2-one
    • trans-4-Phenyl-3-buten-2-one-d10
    • (E)-1,1,1,3,4-pentadeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)but-3-en-2-one
    • Inchi: 1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+/i1D3,2D,3D,4D,5D,6D,7D,8D
    • InChI Key: BWHOZHOGCMHOBV-ZLPBFNINSA-N
    • SMILES: O=C(C([2H])([2H])[2H])/C(/[2H])=C(\[2H])/C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]

Computed Properties

  • Exact Mass: 156.135932398g/mol
  • Monoisotopic Mass: 156.135932398g/mol
  • Isotope Atom Count: 10
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.084
  • Melting Point: 39-42 °C(lit.)
  • Boiling Point: 260-262 °C(lit.)
  • Flash Point: 150 °F
  • Refractive Index: 1.563
  • PSA: 17.07000
  • LogP: 2.28880

3-Buten-2-one-1,1,1,3,4-d5,4-(phenyl-d5)- (9CI) Security Information

  • Hazardous Material transportation number:UN 1325 4.1/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11-36/37/38-42/43
  • Safety Instruction: 16-26-36
  • Hazardous Material Identification: F Xn
  • Risk Phrases:11-36/37/38-42/43

3-Buten-2-one-1,1,1,3,4-d5,4-(phenyl-d5)- (9CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-237205-500 mg
trans-4-Phenyl-3-buten-2-one-d10,
307496-22-6
500MG
¥820.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-237205-500mg
trans-4-Phenyl-3-buten-2-one-d10,
307496-22-6
500mg
¥820.00 2023-09-05

3-Buten-2-one-1,1,1,3,4-d5,4-(phenyl-d5)- (9CI) Related Literature

Additional information on 3-Buten-2-one-1,1,1,3,4-d5,4-(phenyl-d5)- (9CI)

Recent Advances in the Study of 3-Buten-2-one-1,1,1,3,4-d5,4-(phenyl-d5)- (9CI) and Its Applications in Chemical Biology and Medicine

The compound 3-Buten-2-one-1,1,1,3,4-d5,4-(phenyl-d5)- (9CI) (CAS: 307496-22-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique isotopic labeling and potential applications in drug discovery and metabolic studies. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, characterization, and biological applications.

Recent studies have highlighted the importance of deuterated compounds like 3-Buten-2-one-1,1,1,3,4-d5,4-(phenyl-d5)- (9CI) in enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. The incorporation of deuterium atoms can significantly alter the metabolic stability of a molecule, thereby improving its half-life and reducing the frequency of dosing. Researchers have successfully synthesized this compound using advanced isotopic labeling techniques, ensuring high purity and isotopic enrichment.

In terms of biological applications, 3-Buten-2-one-1,1,1,3,4-d5,4-(phenyl-d5)- (9CI) has been employed as a tracer in metabolic pathway studies. Its deuterated structure allows for precise tracking using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into the metabolic fate of similar non-deuterated compounds. Additionally, preliminary studies suggest that this compound may serve as a building block for the development of novel therapeutics targeting inflammatory pathways.

Further research is needed to fully elucidate the potential of 3-Buten-2-one-1,1,1,3,4-d5,4-(phenyl-d5)- (9CI) in drug development. Current efforts are focused on optimizing its synthetic route and exploring its interactions with biological targets. The compound's unique properties make it a promising candidate for future studies in chemical biology and medicinal chemistry.

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